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Compound of Interest

Compound Name: 2C-B-Fly

Cat. No.: B122744

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly (2-(8-bromo-2,3,6,7-tetrahydrobenzol[1,2-b:4,5-b"]difuran-4-yl)ethanamine) is a
psychedelic phenethylamine that is structurally related to 2C-B. It is characterized by the fusion
of the two methoxy groups of 2C-B into dihydrofuran rings, creating a more rigid molecular
structure. This technical guide provides a summary of the available spectroscopic data
(Nuclear Magnetic Resonance and Infrared Spectroscopy) and pharmacological information for
2C-B-Fly. While comprehensive, publicly accessible spectroscopic datasets remain limited, this
document compiles the currently available information from various analytical sources.

Chemical and Physical Properties

Property Value Reference
Chemical Formula C12H14BrNO:2 [1]
Molar Mass 284.15 g/mol [1]

Solid green material (as per
Appearance ] [2]
one forensic sample)

CAS Number 178557-21-6 [1]

Spectroscopic Data
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Detailed experimental *H NMR and 3C NMR data, including chemical shifts (&), multiplicities,
and coupling constants (J), for 2C-B-Fly are not readily available in the public domain. Forensic
chemistry literature, such as the Microgram Journal, has reported on the characterization of
2C-B-Fly; however, access to the full spectroscopic data from these publications is restricted.
The following tables represent a summary of the limited and qualitative infrared spectroscopy
information that has been described.

Infrared (IR) Spectroscopy

Key absorbance peaks for 2C-B-Fly have been noted in the literature, corresponding to
specific functional groups within the molecule.

Wavenumber (cm—?) Assignment
1100-1300 C—-O-C ether bridges (stretching)
1500-1600 Aromatic C=C vibrations

Note: A full, publicly available IR spectrum with a comprehensive peak list for 2C-B-Fly has not
been identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly available, detailed *H NMR and 3C NMR data for 2C-B-Fly is currently unavailable.
Forensic laboratories and research institutions that have synthesized and analyzed this
compound hold this data, but it is not typically released in open-access publications. For
researchers requiring this data, direct acquisition from a certified reference standard is
recommended.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and IR data specifically for 2C-B-Fly
are not available in the public literature. However, general methodologies for the analysis of
novel psychoactive substances (NPS) are well-established.

General Protocol for NMR Analysis of Novel
Psychoactive Substances
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Sample Preparation: A few milligrams of the reference standard are dissolved in a
deuterated solvent (e.g., CDCls, DMSO-ds, or D20).

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

Data Acquisition: Standard *H and 3C NMR spectra are recorded. For unambiguous signal
assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) are typically performed.

Data Processing: The resulting spectra are processed using appropriate software to identify
chemical shifts, coupling constants, and through-bond correlations, allowing for the complete
structural elucidation of the molecule.

General Protocol for FT-IR Analysis

Sample Preparation: A small amount of the solid sample is typically mixed with potassium
bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using
an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400
cm™1).

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands
corresponding to the functional groups present in the molecule.

Pharmacological Profile

2C-B-Fly is a potent agonist at several serotonin receptors, which is believed to be the primary

mechanism for its psychedelic effects.[3]

Receptor Binding Profile
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Receptor Affinity (Ki, nM) or Activity
5-HT2a Potent agonist

5-HT2e High affinity

5-HT1a High affinity

5-HT1e High affinity

5-HTk High affinity

5-HT20 High affinity

Signaling Pathway

The following diagram illustrates the proposed primary signaling pathway of 2C-B-Fly at the 5-
HT2a receptor, a key interaction for its psychedelic effects.

2C-B-Fly 5-HT2A_Receptor vates Clivates ,, JEIyes

Click to download full resolution via product page

Caption: Proposed signaling cascade of 2C-B-Fly at the 5-HTza receptor.

Conclusion

While 2C-B-Fly has been characterized by forensic and research laboratories, a
comprehensive public repository of its spectroscopic data (NMR and IR) is lacking. The
information available confirms its identity as a rigid analog of 2C-B and outlines its potent
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interaction with multiple serotonin receptors. For definitive structural analysis and further
research, it is essential to obtain a certified reference standard and perform independent
spectroscopic analysis. The provided information serves as a foundational guide for
professionals in the fields of forensic science, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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